2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC16678507
Molecular Formula: C35H56O6
Molecular Weight: 572.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H56O6 |
|---|---|
| Molecular Weight | 572.8 g/mol |
| IUPAC Name | 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3 |
| Standard InChI Key | FDZUARYEPYKOOJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The IUPAC name 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol reflects its intricate structure, comprising a steroidal core modified with a glucoside side chain. The numbering follows standard steroid conventions, with the glucopyranosyl group attached at the C-3 position of the stigmastane skeleton .
Synonyms and Identifiers
This compound is cataloged under multiple identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 143815-99-0 |
| PubChem CID | 78077048 |
| Molecular Formula | C<sub>35</sub>H<sub>56</sub>O<sub>6</sub> |
| Exact Mass | 572.408 Da |
| ChEBI ID | CHEBI:182118 |
| Wikidata Entry | Q105165994 |
Alternative names include 22-Dehydroclerosterol glucoside and β-D-Glucopyranoside derivatives of stigmasta-5,22,25-trien-3-ol .
Structural Elucidation and Molecular Features
Core Steroidal Architecture
The aglycone component is a stigmasta-4,22-dien-3-one derivative, characterized by a tetracyclic cyclopenta[a]phenanthrene framework. Key structural features include:
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C-17 side chain: A 5-ethyl-6-methylhepta-3,6-dien-2-yl group, introducing unsaturation at Δ³ and Δ⁶ positions .
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Methyl groups: At C-10 and C-13, typical of stigmastane-type steroids .
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Oxo group: At C-3, which is glycosylated to form the conjugate .
Glucopyranoside Moiety
The glucoside unit is β-D-glucopyranose, linked via an O-glycosidic bond to the steroid’s C-3 hydroxyl group. The sugar moiety contributes hydrophilic properties, enhancing solubility and influencing receptor interactions .
Table 1: Structural Descriptors
| Descriptor | Value |
|---|---|
| SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C.OCC1OC(OC2C3CCC4CC(C(=O)CCC4C3)CC2)C(O)C(O)C1O |
| InChI Key | MKGZDUKUQPPHFM-UHFFFAOYSA-N |
| Topological Polar SA | 115 Ų |
Biosynthesis and Natural Occurrence
Biogenetic Pathway
The compound is synthesized via the mevalonate pathway, common to triterpenoids and steroids. Key steps include:
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Squalene epoxidation: Cyclization to lanosterol, followed by demethylation and isomerization to form stigmastane .
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Glycosylation: Transfer of glucose from UDP-glucose to the C-3 hydroxyl catalyzed by UDP-glucosyltransferases .
Natural Sources
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Microtropis japonica: A traditional medicinal plant in East Asia, known for cytotoxic steroidal constituents .
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Metasequoia glyptostroboides: A relict conifer species producing stress-responsive secondary metabolites .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Property | Value |
|---|---|
| Boiling Point | 678.6 ± 55.0 °C |
| Density | 1.15 ± 0.1 g/cm³ |
| pKa | 12.91 ± 0.70 |
| LogP (Partition Coeff) | 6.24 |
The high boiling point and logP value indicate lipophilicity, moderated by the glucoside’s polarity .
Synthetic and Analytical Challenges
Chemical Synthesis
Total synthesis is complicated by:
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Steroidal stereochemistry: Requiring asymmetric catalysis for chiral center formation.
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Glycosylation efficiency: β-selectivity in glucoside linkage necessitates protective group strategies .
Analytical Characterization
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